3-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one
Description
The compound 3-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one is a heterocyclic molecule featuring a triazolo[4,5-d]pyrimidine core fused with a 4-ethoxyphenyl group and linked to a piperazine ring via a 2,2-dimethylpropan-1-one moiety. The ethoxy group at the para position of the phenyl ring enhances lipophilicity, while the 2,2-dimethylpropan-1-one group introduces steric hindrance, which may influence pharmacokinetic properties such as metabolic stability .
Properties
IUPAC Name |
3-chloro-1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN7O2/c1-4-31-16-7-5-15(6-8-16)29-19-17(25-26-29)18(23-14-24-19)27-9-11-28(12-10-27)20(30)21(2,3)13-22/h5-8,14H,4,9-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWUPSDBPOJSQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C(C)(C)CCl)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, making them important targets for cancer therapeutics.
Mode of Action
The compound interacts with its targets by inhibiting their activities. This inhibition can lead to a decrease in cell proliferation and survival, particularly in cancer cells.
Biological Activity
The compound 3-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one (CAS Number: 920206-45-7) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in cancer therapy and as an inhibitor of specific kinases involved in tumor growth. This article delves into the biological activity of this compound, highlighting its mechanisms of action, target interactions, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula: C21H26ClN7O2
- Molecular Weight: 443.94 g/mol
Structural Characteristics
The compound features a complex structure that includes:
- A triazolo-pyrimidine core
- A piperazine moiety
- An ethoxyphenyl group
- A chloro substituent
This unique arrangement contributes to its biological activity by enabling interactions with various biological targets.
The primary mechanism of action for this compound involves the inhibition of the c-Met and VEGFR-2 kinases. These kinases play crucial roles in cell proliferation and angiogenesis, making them significant targets in cancer treatment. The compound's inhibition of these pathways leads to:
- Cell Proliferation Inhibition: Reduces the growth rate of cancer cells.
- Induction of Apoptosis: Triggers programmed cell death in malignant cells.
Target Interactions
Research indicates that the compound selectively interacts with specific kinases, leading to a decrease in signaling pathways that promote tumor growth. The following table summarizes the key targets and their associated pathways:
| Target | Pathway | Biological Effect |
|---|---|---|
| c-Met | Cell signaling | Inhibition of proliferation |
| VEGFR-2 | Angiogenesis | Reduction in blood vessel formation |
Case Studies and Research Findings
-
Antitumor Activity:
- In vitro studies demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values indicate potent activity, suggesting its potential as a therapeutic agent.
-
Kinase Inhibition Studies:
- A study highlighted that the compound effectively inhibited c-Met and VEGFR-2 activities in cellular assays, leading to reduced phosphorylation levels indicative of downstream signaling inhibition. This was corroborated by molecular docking studies that predicted strong binding affinities to these kinases.
-
Toxicological Assessments:
- Preliminary toxicity assessments revealed a favorable safety profile at therapeutic doses, with minimal off-target effects observed in non-cancerous cell lines.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Variations
The target compound shares structural homology with several analogs, differing primarily in substituent groups and core modifications. Below is a detailed comparison:
Core Heterocycle Modifications
Triazolo[4,5-d]Pyrimidine vs. Thieno-Triazolo Systems The target compound’s triazolo[4,5-d]pyrimidine core () contrasts with thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones (e.g., compound 4b in ).
Isomerization Effects
- highlights isomerization in pyrazolo-triazolo-pyrimidine derivatives (e.g., compounds 6–9). While the target compound’s triazolo[4,5-d]pyrimidine core is fixed, isomerization in related scaffolds (e.g., pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine) can lead to divergent bioactivity profiles .
Substituent Variations
Aryl Group Modifications 4-Ethoxyphenyl (Target) vs. 3-Methoxyphenyl (): The ethoxy group at the para position (target) increases steric bulk and lipophilicity compared to the meta-methoxy substituent in 2-chloro-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone (). This difference may enhance target engagement in hydrophobic binding pockets .
Ketone Moieties 2,2-Dimethylpropan-1-one (Target) vs. Ethanone (): The 2,2-dimethyl group in the target compound introduces rigidity, reducing conformational flexibility and possibly enhancing metabolic stability. In contrast, the simpler ethanone group in ’s compound may allow greater rotational freedom, affecting binding kinetics .
Piperazine Linker Modifications
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Bioactivity : Compounds with triazolo-pyrimidine cores (e.g., ) are frequently associated with kinase inhibition. The target’s ethoxy group may enhance binding to hydrophobic ATP-binding pockets, while the 2,2-dimethylpropan-1-one group could reduce off-target interactions .
- Synthetic Accessibility : and suggest that the target compound’s synthesis likely involves cyclocondensation of ethoxyphenyl-triazole precursors with pyrimidine intermediates, followed by piperazine coupling via a chloro-ketone intermediate .
- Stability and Solubility : The ethoxy group’s lipophilicity may limit aqueous solubility, necessitating formulation optimizations. However, the rigid 2,2-dimethylpropan-1-one moiety could improve metabolic stability compared to analogs with simpler ketones .
Q & A
Q. What synthetic methodologies are commonly employed for constructing the triazolopyrimidine core in this compound?
The triazolopyrimidine scaffold is typically synthesized via cyclocondensation reactions. For example, triazolo[4,5-d]pyrimidines can be prepared by reacting aminopyrimidines with nitrous acid derivatives under acidic conditions, followed by thermal cyclization. Key intermediates like 4-ethoxyphenyl-substituted precursors may require regioselective halogenation (e.g., chlorination at position 3) and piperazine coupling via nucleophilic aromatic substitution. Reaction optimization often involves temperature control (80–120°C) and catalysts like DIPEA to enhance yields .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR are used to confirm substituent positions, particularly distinguishing between triazole and pyrimidine protons (δ 8.5–9.5 ppm for aromatic protons).
- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., triazole vs. pyrimidine ring orientation) and confirms stereoelectronic effects of the 2,2-dimethylpropan-1-one group .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and detects fragmentation patterns unique to the piperazine-linked triazolopyrimidine .
Q. What safety protocols are recommended for handling this compound?
While specific hazard data for this compound is limited, structurally related triazolopyrimidines may exhibit moderate toxicity. Standard precautions include:
- Use of PPE (gloves, goggles, lab coats).
- Conducting reactions in a fume hood due to potential irritancy of chlorinated intermediates.
- Storage in airtight containers under inert gas (N) to prevent hydrolysis of the ethoxy group .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis of this compound?
DoE frameworks (e.g., response surface methodology) are critical for multi-step syntheses. Key parameters include:
| Factor | Range Tested | Optimal Condition |
|---|---|---|
| Reaction temperature | 60–140°C | 110°C |
| Catalyst loading | 5–20 mol% | 15 mol% DIPEA |
| Solvent polarity | DMF, DMSO, THF | DMF |
| Statistical models (e.g., ANOVA) identify interactions between variables, minimizing byproduct formation during piperazine coupling . |
Q. How to resolve contradictions in spectral data during structural elucidation?
Discrepancies between calculated and observed NMR shifts often arise from dynamic effects (e.g., rotational barriers in the piperazine ring). Strategies include:
- Variable-temperature NMR to probe conformational flexibility.
- Comparative analysis with X-ray structures of analogs (e.g., 3-(4-chlorophenyl)-2-(diisopropyl-amino)-propan-1-one derivatives) .
- DFT calculations to predict chemical shifts and validate assignments .
Q. What strategies improve regioselectivity during triazole ring functionalization?
Substituent electronic effects dominate regioselectivity. Electron-donating groups (e.g., 4-ethoxyphenyl) direct electrophilic attacks to the pyrimidine ring, while steric hindrance from 2,2-dimethylpropan-1-one favors substitution at the triazole N-1 position. Microwave-assisted synthesis enhances selectivity by reducing reaction times .
Q. How to assess the compound’s stability under varying pH and temperature conditions?
Accelerated stability studies in buffered solutions (pH 1–13) and thermal gravimetric analysis (TGA) reveal:
Q. What computational methods predict biological target interactions for this compound?
Molecular docking (AutoDock Vina) and pharmacophore modeling align the compound with kinase ATP-binding pockets. The 4-ethoxyphenyl group shows π-π stacking potential with tyrosine residues, while the piperazine linker enhances solubility for in vitro assays .
Methodological Tables
Q. Table 1. Substituent Effects on Triazolopyrimidine Synthesis (Adapted from )
| Substituent Position | Electron Effect | Yield (%) | Byproduct Formation |
|---|---|---|---|
| 4-Ethoxyphenyl | Donor | 72 | <5% |
| 4-Chlorophenyl | Withdrawing | 65 | 12% |
| 2,6-Difluorophenyl | Withdrawing | 58 | 18% |
Q. Table 2. Crystallographic Data for Structural Analogs (Adapted from )
| Compound | Space Group | Bond Length (Å) | Torsion Angle (°) |
|---|---|---|---|
| 3-(4-Chlorophenyl)-triazolo[4,5-d]pyrimidine | P2/c | 1.34 (N–N) | 15.2 |
| Piperazine-linked analog | C2/c | 1.41 (C–N) | 8.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
